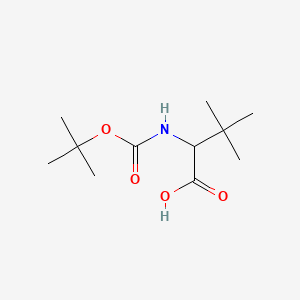

2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid

Overview

Description

Synthesis Analysis

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid and related compounds involves various strategies aimed at introducing the Boc protecting group into amino acids. For example, a study described the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, highlighting methods to achieve cis or trans acids through reaction condition adjustments and optical resolution techniques (Bakonyi et al., 2013). Similarly, the synthesis of N-[(tert-Butoxy)carbonyl]-3-(9,10-dihydro-9-oxoacridin-2-yl)-L-alanine showcases the creation of a new, highly fluorescent amino acid derivative, emphasizing the versatility of Boc-protected amino acids in peptide studies (Szymańska et al., 2003).

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids features the tert-butoxycarbonyl group attached to the nitrogen of an amino acid, providing steric bulk and resistance to acidic conditions. This structural attribute is crucial for its utility in peptide synthesis, where selective deprotection is often required. The crystal and molecular structure analysis of similar compounds, such as (1SR, 2RS)-1-[N-tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid, provides insights into the conformational preferences and stability conferred by the Boc group (Cetina et al., 2003).

Chemical Reactions and Properties

The tert-butoxycarbonyl group is known for its ease of introduction and removal under mild conditions, making it ideal for protecting amino acids during synthesis. It is cleaved with acids like trifluoroacetic acid (TFA) without affecting other sensitive functional groups. The method for the nonaqueous determination of the Boc group in amino acid and peptide derivatives, using perchloric acid in acetic acid, highlights the group's quantitative cleavage and the precision in measuring its presence (Ehrlich-Rogozinski, 1974).

Physical Properties Analysis

The physical properties of Boc-protected amino acids, such as solubility and crystallinity, are significantly influenced by the tert-butoxycarbonyl group. These properties are critical in the purification and characterization of synthesized compounds. The analysis of amino acids by gas-liquid chromatography as tert.-butyldimethylsilyl derivatives demonstrates the utility of derivatization for analytical purposes, showcasing the impact of protection strategies on physical properties (MacKenzie et al., 1987).

Chemical Properties Analysis

Boc-protected amino acids exhibit unique chemical properties that facilitate their use in complex peptide synthesis protocols. The stability of the Boc group towards catalytic hydrogenation and its resistance to basic conditions make it an invaluable tool for protecting amino groups during the synthesis of multifunctional targets. The efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected L-amino acids further exemplifies the chemical versatility of Boc-protected amino acids (Koseki et al., 2011).

Scientific Research Applications

Amine Protection in Peptide Synthesis : N-tert-butoxycarbonyl (Boc) amino acids, such as 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid, are crucial in peptide synthesis for protecting amine groups. They resist racemization during peptide synthesis and can be cleaved with acids like trifluoroacetic acid (TFA) in short times at room temperature (Heydari et al., 2007).

Anticancer Agent Development : Derivatives of functionalized amino acids, including those with the tert-butoxycarbonyl group, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Some of these compounds have shown promising results in ovarian and oral cancers, suggesting their potential in anticancer drug development (Kumar et al., 2009).

Crystal Structure Analysis : The crystal and molecular structure of N-tert-butoxycarbonyl amino acid derivatives has been studied. This research provides insights into the conformation and stability of these molecules, which is crucial for their application in synthetic chemistry and pharmaceutical formulations (Cetina et al., 2003).

Synthesis of Amino Acid Derivatives : Methods have been developed for synthesizing N-protected amino acids, including tert-butoxycarbonyl derivatives, under mild conditions. These methods are significant for producing various amino acid derivatives used in pharmaceuticals and peptide synthesis (Chevallet et al., 1993).

Role in Polymer Synthesis : The tert-butoxycarbonyl amino acid derivatives are used in the synthesis of polymers, particularly in ring-opening metathesis polymerization. This application is crucial in the field of materials science, especially in creating novel polymers with specific functional groups (Sutthasupa et al., 2007).

Antibacterial and Mosquito-Larvicidal Properties : Some derivatives of tert-butoxycarbonyl amino acids have been studied for their mosquito-larvicidal and antibacterial properties. This highlights their potential use in developing new pest control agents and antibacterial drugs (Castelino et al., 2014).

Safety And Hazards

The safety and hazards associated with Boc-protected amino acids depend on the specific compound. However, they should be handled with care, as they can be hazardous5.

Future Directions

Future research in this area could involve the development of new methods for the synthesis and deprotection of Boc-protected amino acids, as well as their application in the synthesis of complex peptides and proteins2.

Please note that this information is general and may not apply specifically to “2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid”. For more specific information, please refer to the relevant literature or consult a chemical expert.

properties

IUPAC Name |

3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFZIPCTFBPFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00937706 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | |

CAS RN |

169870-82-0 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(13aS)-12,13,13a,14-Tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquino](/img/no-structure.png)

![2-[2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid;hydrochloride](/img/structure/B1141312.png)

![ethyl (2E)-2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate](/img/structure/B1141314.png)